molecular formula C20H26BrN5O B12501842 [1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-cyclohexylpiperazin-1-yl)methanone

[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-cyclohexylpiperazin-1-yl)methanone

Cat. No.: B12501842
M. Wt: 432.4 g/mol
InChI Key: MOBMJEIMEXRBDS-UHFFFAOYSA-N
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Description

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-cyclohexylpiperazine is a complex organic compound that features a triazole ring, a bromophenyl group, and a cyclohexylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-cyclohexylpiperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-cyclohexylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-cyclohexylpiperazine is unique due to its combination of a triazole ring, bromophenyl group, and cyclohexylpiperazine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H26BrN5O

Molecular Weight

432.4 g/mol

IUPAC Name

[1-(4-bromophenyl)-5-methyltriazol-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H26BrN5O/c1-15-19(22-23-26(15)18-9-7-16(21)8-10-18)20(27)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h7-10,17H,2-6,11-14H2,1H3

InChI Key

MOBMJEIMEXRBDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C4CCCCC4

Origin of Product

United States

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